N-(4-Methyl-3-nitrobenzyl)cyclobutanamine
Description
N-(4-Methyl-3-nitrobenzyl)cyclobutanamine is a synthetic organic compound featuring a cyclobutanamine core substituted with a 4-methyl-3-nitrobenzyl group.
Properties
IUPAC Name |
N-[(4-methyl-3-nitrophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-5-6-10(7-12(9)14(15)16)8-13-11-3-2-4-11/h5-7,11,13H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXBCYHRNVSRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-3-nitrobenzyl Halide
The synthesis begins with the nitration of 4-methylbenzyl alcohol. Using a mixed acid system (HNO₃/H₂SO₄), nitration occurs meta to the methyl group, yielding 3-nitro-4-methylbenzyl alcohol. Subsequent halogenation with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the alcohol to the corresponding bromide or chloride:
Reaction Conditions :
Reaction with Cyclobutanamine
The benzyl halide undergoes nucleophilic substitution with cyclobutanamine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). A base such as triethylamine (Et₃N) neutralizes HX byproducts:
Optimization Insights :
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Molar Ratio : A 1:1.2 ratio of benzyl halide to cyclobutanamine minimizes excess reagent waste.
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Catalyst : 4-Dimethylaminopyridine (DMAP) enhances reaction rate.
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Yield : 75–80% after recrystallization from ethyl acetate/hexane.
Method 2: Reductive Amination of Cyclobutanone with 4-Methyl-3-nitrobenzylamine
Preparation of 4-Methyl-3-nitrobenzylamine
4-Methyl-3-nitrobenzylamine is synthesized via reduction of the corresponding nitrile. Nitration of 4-methylbenzyl cyanide followed by catalytic hydrogenation (H₂/Pd-C) yields the primary amine:
Key Considerations :
Reductive Amination Process
Cyclobutanone reacts with 4-methyl-3-nitrobenzylamine in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent:
Reaction Parameters :
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pH: Maintained at 6–7 using acetic acid.
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Yield: 65–70% after column chromatography (SiO₂, ethyl acetate/hexane).
Method 3: Direct Nitration of N-(4-Methylbenzyl)cyclobutanamine
Nitration Reaction Conditions
N-(4-Methylbenzyl)cyclobutanamine undergoes nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C:
Regioselectivity : The methyl group directs nitration to the 3-position, achieving >90% selectivity.
Challenges and Yield Considerations
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Byproducts : Over-nitration (<5%) observed at higher temperatures.
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Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 75–80% | 65–70% | 70–75% |
| Reaction Steps | 2 | 3 | 2 |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | High | Moderate | High |
| Cost Efficiency | $$$ | $$$$ | $$ |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: N-(4-Methyl-3-nitrobenzyl)cyclobutanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Production of the corresponding amine or alcohol derivatives.
Substitution: Generation of various substituted cyclobutanamine derivatives.
Scientific Research Applications
N-(4-Methyl-3-nitrobenzyl)cyclobutanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-Methyl-3-nitrobenzyl)cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Structural and Molecular Features
The following table compares N-(4-Methyl-3-nitrobenzyl)cyclobutanamine with structurally related compounds from the evidence:
*Theoretical values for the target compound are inferred based on structural analogs.
Key Observations:
- Substituent Effects: The nitro group in the target compound is electron-withdrawing, which may reduce reactivity in nucleophilic substitutions compared to electron-donating groups like morpholino (-N-C₄H₈O) in 9q and 10d .
- Molecular Weight: The target compound has a lower molecular weight (220.27 g/mol) than morpholino-substituted analogs (e.g., 261.20 g/mol for 9q), primarily due to the absence of bulky morpholine rings .
- By contrast, morpholino-substituted analogs (e.g., 10d) achieve higher yields (89–94%) owing to the stability of the morpholine moiety .
Spectroscopic and Analytical Data
- NMR Trends: In analogs like 9q and 10d, ¹H NMR signals for benzyl protons appear at δ 7.2–7.4 ppm, while cyclobutanamine protons resonate at δ 1.5–2.5 ppm . The nitro group in the target compound would likely deshield adjacent protons, shifting signals upfield compared to morpholino-substituted derivatives.
- HRMS Validation : All analogs in and show <0.0006 g/mol error between calculated and observed HRMS values, confirming precise synthesis pathways. The target compound would require similar validation .
Biological Activity
N-(4-Methyl-3-nitrobenzyl)cyclobutanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutane ring and a nitrobenzyl moiety. The structural formula can be represented as follows:
This structure contributes to its unique pharmacological properties, influencing its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group is known to enhance biological activity by participating in electron transfer processes, which can lead to the modulation of various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding: Interaction with neurotransmitter receptors may influence synaptic transmission and neurochemical balance.
Anticancer Properties
Research indicates that nitro compounds, including those similar to this compound, exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth through mechanisms such as DNA damage and oxidative stress.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| NBMPR | HeLa | 0.5 | DNA damage |
| Nitro Compound X | MCF-7 | 1.2 | Apoptosis |
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that nitrobenzyl derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 18 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the nitro group and the cyclobutane ring significantly affect biological activity. Increasing steric bulk around the nitro group generally enhances binding affinity to target enzymes or receptors.
Notable Findings:
- Substituent Effects: Variations in the methyl group position on the benzene ring alter the compound's lipophilicity, impacting cellular uptake.
- Cyclobutane Influence: The cyclobutane structure confers rigidity, which can enhance selectivity for certain biological targets compared to more flexible compounds.
Case Studies
-
Anticancer Efficacy in vitro:
A study demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics. -
Antimicrobial Testing:
In a series of tests against various pathogens, the compound showed significant inhibitory effects on both bacterial and fungal strains, suggesting potential as an antimicrobial agent.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-Methyl-3-nitrobenzyl)cyclobutanamine in laboratory settings?
Methodological Answer:
A robust approach involves reductive amination of 4-methyl-3-nitrobenzaldehyde with cyclobutanamine. Use sodium cyanoborohydride (NaBH3CN) as the reducing agent in methanol under reflux (24–48 hours). Monitor reaction progress via TLC (eluent: 1:15 MeOH:CH2Cl2). Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Yield optimization (e.g., 61% over two steps) can be achieved by controlling stoichiometry and reaction time, as demonstrated in analogous cyclobutane-amine syntheses .
Basic: How is the molecular structure of this compound confirmed post-synthesis?
Methodological Answer:
Multi-technique validation is critical:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and nitro-group orientation. Anisotropic displacement parameters help identify structural disorder .
- NMR spectroscopy : Assign 1H and 13C signals (e.g., δ ~2.5–3.0 ppm for cyclobutane protons, δ ~8.0–8.5 ppm for aromatic nitro groups). Compare with computed chemical shifts (DFT/B3LYP/6-31G*) to validate assignments .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
Advanced: What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
Methodological Answer:
Common issues include:
- Crystal twinning : Use SHELXL’s
TWINandBASFcommands to refine twin laws . - Disordered nitro groups : Apply constraints (e.g.,
ISOR,SIMU) to model anisotropic displacement. Validate with WinGX’s ORTEP visualization to ensure geometric plausibility . - Low-resolution data : Collect high-resolution datasets (≤0.8 Å) and employ the
SHELXDdual-space algorithm for improved phasing .
Advanced: How do steric effects of the cyclobutane ring influence reactivity in nucleophilic reactions?
Methodological Answer:
The ring strain of cyclobutane (90° bond angles) increases reactivity:
- DFT modeling : Calculate transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in substitution reactions. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Experimental validation : Perform nucleophilic attacks (e.g., SN2 with alkyl halides) under controlled conditions (dry THF, −78°C) and analyze products via LC-MS to quantify steric hindrance effects.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335) .
- First aid : For skin contact, wash with soap/water (H315); for eye exposure, rinse with water for ≥15 minutes (H319). Store in a cool, dry place away from oxidizers due to nitro-group instability .
Advanced: How can contradictory spectroscopic data between computational predictions and experimental results be resolved?
Methodological Answer:
- Verify computational parameters : Ensure solvent effects (e.g., PCM model for methanol) and basis sets (e.g., 6-311++G**) are accurately modeled.
- Re-examine experimental conditions : Check for solvent impurities (e.g., residual DMSO in NMR samples) or pH effects on protonation states.
- Cross-validate : Use complementary techniques (e.g., IR for nitro-group stretching vs. DFT vibrational analysis) .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with MeCN/H2O (70:30) mobile phase; monitor UV absorption at 254 nm.
- TLC : Spot on silica plates (Rf ~0.25 in 1:15 MeOH:CH2Cl2) and visualize with iodine vapor .
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 62.5%, H: 6.3%, N: 12.5%) .
Advanced: What strategies optimize the nitration step for the 3-nitro-4-methylbenzyl precursor?
Methodological Answer:
- Regioselective nitration : Use mixed acid (HNO3/H2SO4) at 0–5°C to favor para-methyl/meta-nitro substitution. Quench with ice to prevent over-nitration .
- Monitor kinetics : Track reaction progress via in-situ FTIR (νNO2 ~1520 cm−1) or GC-MS.
- Purification : Recrystallize from ethanol/water to isolate the nitro isomer; confirm regiochemistry via NOESY NMR (proximity of methyl and nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
